Cas no 717910-83-3 (3-(4-phenoxyphenyl)prop-2-enoic acid)

3-(4-Phenoxyphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by its phenoxy-substituted aromatic ring, which enhances its reactivity and potential applications in organic synthesis. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its α,β-unsaturated carbonyl structure, enabling Michael additions, cyclizations, and other conjugate reactions. Its extended conjugation system may also contribute to UV-absorbing properties, making it useful in photostabilizers or specialty coatings. The phenoxy group further allows for selective modifications, broadening its utility in targeted molecular design. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-(4-phenoxyphenyl)prop-2-enoic acid structure
717910-83-3 structure
Product Name:3-(4-phenoxyphenyl)prop-2-enoic acid
CAS No:717910-83-3
MF:C15H12O3
MW:240.253984451294
CID:545058
PubChem ID:12636966
Update Time:2025-06-06

3-(4-phenoxyphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(4-phenoxyphenyl)-, (2E)-
    • 3-(4-phenoxyphenyl)prop-2-enoic acid
    • 3-(4-Phenoxyphenyl)acrylic acid
    • 717910-83-3
    • EN300-1866363
    • CHEMBL97691
    • SCHEMBL1711041
    • 2-Propenoic acid, 3-(4-phenoxyphenyl)-
    • (E)-3-(4-phenoxyphenyl)prop-2-enoic acid
    • 2215-83-0
    • (E)-3-(4-Phenoxyphenyl)acrylic acid
    • BDBM50486902
    • SCHEMBL1006525
    • Inchi: 1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+
    • InChI Key: XWGDODCEQXQAFQ-DHZHZOJOSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(/C=C/C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 240.078644241g/mol
  • Monoisotopic Mass: 240.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.5Ų

3-(4-phenoxyphenyl)prop-2-enoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-21920-1MG
(2E)-3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
MS-21920-5MG
(2E)-3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
MS-21920-10MG
(2E)-3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
MS-21920-50MG
(2E)-3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3 >95%
50mg
£102.00 2025-02-08
Key Organics Ltd
MS-21920-100MG
(2E)-3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3 >95%
100mg
£146.00 2025-02-08
Enamine
EN300-1866363-0.05g
3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3
0.05g
$348.0 2023-09-18
Enamine
EN300-1866363-0.1g
3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3
0.1g
$364.0 2023-09-18
Enamine
EN300-1866363-0.25g
3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3
0.25g
$381.0 2023-09-18
Enamine
EN300-1866363-0.5g
3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3
0.5g
$397.0 2023-09-18
Enamine
EN300-1866363-1.0g
3-(4-phenoxyphenyl)prop-2-enoic acid
717910-83-3
1g
$728.0 2023-06-01
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